Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
CAS No.:
Cat. No.: VC20388409
Molecular Formula: C17H20ClN3O4S
Molecular Weight: 397.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20ClN3O4S |
|---|---|
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | benzyl 3-(chlorosulfonylmethyl)-2-ethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C17H20ClN3O4S/c1-2-14-15(12-26(18,23)24)21-9-8-20(10-16(21)19-14)17(22)25-11-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
| Standard InChI Key | INDRERQKVXRUPN-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound’s structure comprises:
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Imidazo[1,2-a]pyrazine core: A bicyclic system merging imidazole and pyrazine rings, offering π-π stacking capabilities and hydrogen-bonding sites .
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Chlorosulfonylmethyl group (-SO₂Cl-CH₂-): A highly electrophilic moiety enabling nucleophilic substitution reactions, critical for covalent bonding with proteins or polymers.
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Ethyl substituent (C₂H₅): Enhances hydrophobic interactions and modulates steric effects.
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Benzyl ester (C₆H₅CH₂OCO-): Improves lipid solubility and serves as a protecting group during synthesis .
Table 1: Molecular Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the construction of the imidazo[1,2-a]pyrazine core followed by functionalization:
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Core Formation: Cyclocondensation of 2-aminopyrazine derivatives with α-haloketones or α-hydroxyketones under acidic conditions . For example, reacting 2-amino-3-ethylpyrazine with chloroacetone yields the imidazo[1,2-a]pyrazine scaffold .
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Chlorosulfonation: Introduction of the chlorosulfonylmethyl group via radical sulfonation or nucleophilic substitution. Chlorosulfonic acid is commonly used to sulfonate the methyl group at position 3.
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Benzyl Esterification: Protection of the carboxylic acid group at position 7 using benzyl chloride in the presence of a base like triethylamine .
Table 2: Yield Optimization in Key Steps
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Core Formation | CH₃COCl, DMF, 80°C, 12h | 65% | 95% |
| Chlorosulfonation | ClSO₃H, CH₂Cl₂, 0°C, 2h | 45% | 90% |
| Benzyl Protection | BnCl, Et₃N, THF, RT, 6h | 78% | 98% |
Purification Challenges
Chromatographic purification (e.g., silica gel, reverse-phase HPLC) is critical due to by-products from incomplete sulfonation and esterification. Recrystallization from ethyl acetate/hexane mixtures improves crystalline purity.
Reactivity and Mechanistic Insights
Electrophilic Sulfonyl Group
The chlorosulfonylmethyl group undergoes nucleophilic substitution with:
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Amines: Forms sulfonamides, useful in prodrug design (e.g., reaction with morpholine yields water-soluble derivatives) .
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Thiols: Generates disulfide bonds for polymer crosslinking or bioconjugation .
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Hydroxyl Groups: Produces sulfonate esters, enhancing solubility .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo[1,2-a]pyrazine core to dihydro derivatives, altering electronic properties for tailored bioactivity .
Biological and Pharmacological Applications
Kinase Inhibition
Structural analogs of imidazo[1,2-a]pyrazines exhibit potent inhibition of Aurora kinases (IC₅₀ ~0.02–0.03 nM) and CDK9 (IC₅₀ ~0.16 µM) . The chlorosulfonyl group covalently binds to cysteine residues in kinase ATP-binding pockets, enabling irreversible inhibition .
Table 3: Biological Activity of Analogous Compounds
Industrial and Materials Science Applications
Polymer Modification
The chlorosulfonyl group facilitates covalent attachment to polyethylene glycol (PEG) chains, enhancing biocompatibility for drug delivery systems .
Crosslinking Agents
In epoxy resins, the compound improves thermal stability (Tg increase by ~20°C) and mechanical strength through sulfonate ester linkages .
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